molecular formula C11H9FN2OS B5808249 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5808249
M. Wt: 236.27 g/mol
InChI Key: RCSJAGGNMPCZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that features a fluorophenyl group and a thiazole ring

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJAGGNMPCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-fluoroaniline with thioamide derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

Compared to its analogs, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.